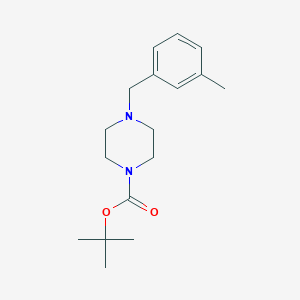

N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine

Description

N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine (hereafter referred to as Boc-3-MB-PZ) is a synthetic piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to the piperazine nitrogen and a 3-methylbenzyl substituent. Its molecular formula is C₁₇H₁₈D₈N₂O₂ (as per the deuterated variant in ), with a molecular weight of 348.41 g/mol for the non-deuterated form . The Boc group is commonly used in organic synthesis to protect amines during multi-step reactions, making Boc-3-MB-PZ a critical intermediate in the preparation of pharmaceuticals, such as Meclizine impurities .

Properties

IUPAC Name |

tert-butyl 4-[(3-methylphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-14-6-5-7-15(12-14)13-18-8-10-19(11-9-18)16(20)21-17(2,3)4/h5-7,12H,8-11,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBMUICSIFOYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperazine

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. Piperazine reacts with Boc₂O in a 1:1 molar ratio in tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature, yielding N-Boc piperazine. Key parameters include:

| Parameter | Conditions | Source Reference |

|---|---|---|

| Molar Ratio (Boc₂O:Piperazine) | 1:1 | |

| Solvent | THF or DCM | |

| Base | Triethylamine (TEA) or NaOH | |

| Reaction Time | 1–2 hours | |

| Yield | 85–92% |

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the piperazine amine on the electrophilic carbonyl of Boc₂O, facilitated by deprotonation with a base. Excess base or Boc₂O leads to di-Boc protection, which is avoided by strict stoichiometric control.

Alkylation with 3-Methylbenzyl Chloride

The Boc-protected piperazine undergoes alkylation with 3-methylbenzyl chloride to introduce the aromatic side chain. Optimal conditions involve:

| Parameter | Conditions | Source Reference |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | |

| Base | Potassium carbonate (K₂CO₃) | |

| Temperature | 60–80°C (reflux) | |

| Reaction Time | 4–6 hours | |

| Yield | 75–89% |

Critical Considerations :

Reductive Amination

While not directly cited in the provided sources, reductive amination using 3-methylbenzaldehyde and sodium cyanoborohydride represents a viable alternative for introducing the benzyl group. This method avoids alkylation byproducts but requires acidic conditions (pH 4–6) and longer reaction times.

Solid-Phase Synthesis

Industrial-scale production may employ resin-bound piperazine derivatives to streamline purification. For example, anchoring N-Boc piperazine to Wang resin allows for automated washing and cleavage post-alkylation.

Optimization and Yield Analysis

Solvent and Temperature Effects

Elevated temperatures (60–80°C) in DMF accelerate alkylation but risk Boc group cleavage. Lower temperatures (25–40°C) in THF preserve Boc integrity but extend reaction times.

Catalytic Enhancements

The addition of catalytic iodide (e.g., KI) via the Finkelstein reaction mechanism improves alkylation efficiency by generating a more reactive alkyl iodide in situ.

Challenges and Side Reactions

Dialkylation Byproducts

Uncontrolled stoichiometry or prolonged reaction times lead to dialkylated piperazine derivatives. These are mitigated by:

Boc Deprotection Under Alkaline Conditions

Strong bases (e.g., NaOH) at high temperatures hydrolyze the Boc group. Substituting milder bases like K₂CO₃ preserves the protecting group.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. For example, a two-stage continuous system achieves:

-

Boc protection in a plug-flow reactor (residence time: 30 minutes).

-

Alkylation in a stirred-tank reactor (residence time: 4 hours).

Recent Advances

Chemical Reactions Analysis

Types of Reactions

N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Corresponding N-oxide derivatives.

Reduction: Reduced piperazine derivatives.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 290.4 g/mol

- CAS Number : 203047-32-9

The compound features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its reactivity in synthetic pathways.

Synthetic Applications

N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine serves as a versatile building block in organic synthesis. Its Boc group allows for selective reactions while protecting the amine functionality, making it useful in the following areas:

- Synthesis of Piperazine Derivatives : It is often used to synthesize various piperazine derivatives that exhibit bioactive properties. For instance, it can be transformed into compounds with potential therapeutic effects against conditions like neuropathic pain by modifying the piperazine scaffold to enhance receptor affinity and selectivity .

- Intermediate for Meclizine Production : This compound is specifically noted as an intermediate in the synthesis of Meclizine, an antihistamine used to treat motion sickness and vertigo . The ability to modify the piperazine structure facilitates the development of analogs with improved pharmacological profiles.

Medicinal Chemistry Applications

The structural characteristics of this compound make it a candidate for developing novel therapeutic agents:

- Opioid Receptor Modulation : Research indicates that modifications to piperazine structures can yield compounds with selective affinity for opioid receptors, particularly kappa-opioid receptors (KOR). These compounds have shown promise in pain management therapies, suggesting that derivatives of N-tert-butoxycarbonyl piperazines could lead to new analgesics .

- Blood-Brain Barrier Penetration : Studies have demonstrated that certain piperazine derivatives can effectively cross the blood-brain barrier (BBB), which is essential for central nervous system (CNS) drug development. This property enhances their potential as CNS-active drugs, including treatments for anxiety or depression .

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator of these targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazine Derivatives

Piperazine derivatives are broadly classified into benzylpiperazines and phenylpiperazines based on their substituents (). Below, Boc-3-MB-PZ is compared to structurally and pharmacologically relevant analogs.

Structural Analogues

Benzylpiperazines

1-(3-Methylbenzyl)piperazine (3-MB-PZ)

- Key Difference : Lacks the Boc group.

- Role : A precursor to Boc-3-MB-PZ; used in synthesizing Meclizine, an antiemetic agent .

- Pharmacological Impact : The absence of the Boc group allows direct interaction with biological targets (e.g., histamine H₁ receptors), unlike Boc-3-MB-PZ, which is pharmacologically inert until deprotected .

1-(3-Trifluoromethylbenzyl)piperazine (TFMB-PZ)

- Structure : Substitutes 3-methyl with 3-CF₃ on the benzyl group.

- Impact : The electron-withdrawing CF₃ group enhances metabolic stability and receptor affinity compared to 3-MB-PZ .

Phenylpiperazines

1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

- Structure : Direct phenyl substitution with CF₃ at the meta position.

- Pharmacology : Acts as a 5-HT₁B/1C receptor agonist, reducing locomotor activity in rats at 0.8 mg/kg . Contrastingly, Boc-3-MB-PZ lacks receptor activity due to Boc protection .

1-(3-Chlorophenyl)piperazine (mCPP)

Functional Group Impact: Boc Protection

The tert-butoxycarbonyl (Boc) group in Boc-3-MB-PZ distinguishes it from non-protected analogs:

- Solubility : Increases hydrophobicity, reducing water solubility compared to 3-MB-PZ or mCPP .

- Synthetic Utility : Facilitates selective amine protection during multi-step syntheses (e.g., Meclizine production) .

- Pharmacokinetics : Boc deprotection (e.g., via acid hydrolysis) is required to yield bioactive forms .

Pharmacological and Behavioral Comparisons

Receptor Affinity and Selectivity

Behavioral Effects

Biological Activity

N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and implications for therapeutic applications based on current research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a piperazine ring, which is a common motif in many pharmacologically active compounds. The tert-butoxycarbonyl (Boc) group serves as a protecting group that can be easily removed in subsequent reactions, facilitating the synthesis of various derivatives.

The synthesis generally involves the following steps:

- Formation of the Piperazine Ring : The piperazine core is synthesized through standard methods involving the reaction of appropriate amines and carbonyl compounds.

- Boc Protection : The nitrogen atom in the piperazine is protected using Boc anhydride, which helps in preventing unwanted reactions during later stages.

- Substitution with 3-Methylbenzyl Group : The final step involves introducing the 3-methylbenzyl group, which can enhance the compound's biological activity.

In Vitro Studies

Recent studies have demonstrated that derivatives of piperazine, including this compound, exhibit significant biological activity. Here are some key findings:

- Cytotoxicity : Research indicates that certain piperazine derivatives show cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown EC50 values ranging from 2.13 to 4.22 μM against MDA-MB-435 and U251 cancer cells, suggesting potential anti-cancer properties .

- PARP-1 Inhibition : Some studies have highlighted that piperazine derivatives can act as inhibitors of poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy. Compounds structurally related to this compound were evaluated for their IC50 values against PARP-1, showing promising inhibitory activity .

The mechanisms by which this compound exerts its biological effects may involve:

- Receptor Interaction : Piperazine derivatives often interact with various receptors, such as histamine receptors. For example, some studies indicate that similar compounds exhibit binding affinities at human histamine H3 receptors .

- Cell Proliferation Inhibition : The compound's ability to inhibit cell proliferation has been linked to its structural features that enhance binding to specific molecular targets involved in cell cycle regulation.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Target | EC50/IC50 (μM) | Effect |

|---|---|---|---|

| This compound | PARP-1 | TBD | Inhibitor |

| Similar Piperazine Derivative | MDA-MB-435 | 2.13 - 4.22 | Cytotoxic |

| Similar Piperazine Derivative | U251 | 2.13 - 4.22 | Cytotoxic |

Case Studies

A notable case study involved the evaluation of a series of piperazine derivatives for their anti-proliferative effects on BRCA-deficient cell lines. Compounds structurally similar to this compound demonstrated enhanced cytotoxicity compared to standard treatments like olaparib, indicating their potential as novel therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.